B1577507 ChBac5

ChBac5

Cat. No.: B1577507
Attention: For research use only. Not for human or veterinary use.
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Description

ChBac5 is a proline-rich antimicrobial peptide (PR-AMP) originally isolated from leukocytes of the domestic goat, Capra hircus . As a member of the bactenecin family and the broader cathelicidin class, it plays a crucial role in innate host defense mechanisms . This cationic peptide exhibits potent, broad-spectrum activity against a range of bacteria, with a pronounced efficacy against Gram-negative strains such as Escherichia coli , Pseudomonas aeruginosa , and Acinetobacter baumannii , including drug-resistant clinical isolates . Its activity is maintained under physiological salt concentrations of 100 mM NaCl, though it can be influenced by the presence of divalent cations like Ca²⁺ . The mechanism of action of this compound is distinct from that of many membrane-lytic antimicrobial peptides. It employs a non-lytic mode, crossing the bacterial membrane without causing significant disruption . Once inside the bacterial cell, its proline-rich sequence enables specific intracellular targeting. This compound has been shown to bind to the 70S bacterial ribosome, thereby inhibiting protein synthesis and leading to bacterial cell death . This intracellular mechanism minimizes the development of bacterial resistance and makes it a valuable tool for studying novel antibiotic strategies . Research applications for this compound are extensive. It serves as a promising template for the development of new antimicrobial agents to combat multidrug-resistant Gram-negative pathogens . Its ability to act synergistically with conventional antibiotics can be explored to enhance the efficacy of existing treatments . Furthermore, studies indicate that bactenecins like this compound can function as cell-penetrating peptides (CPPs), opening avenues for research into their use for intracellular delivery of therapeutic cargo, such as other drugs or nucleic acids, into mammalian cells . This peptide is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Gram+ & Gram-,

sequence

RFRPPIRRPPIRPPFNPPFRPPVRPPFRPPFRPPFRPPIGPFP

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

ChBac5 exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it a promising candidate for addressing antibiotic resistance.

Key Findings:

  • In vitro Studies: Research has shown that this compound demonstrates significant antimicrobial effects against drug-resistant strains such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa .
  • Mechanism of Action: The peptide disrupts bacterial membranes, leading to cell lysis. Its proline-rich structure enhances its stability and efficacy against various pathogens .

Table 1: Antimicrobial Efficacy of this compound Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli2 µg/mLZharkova et al., 2018
Acinetobacter baumannii1 µg/mLShamova et al., 2017
Pseudomonas aeruginosa4 µg/mLZharkova et al., 2018
Klebsiella pneumoniae2 µg/mLShamova et al., 2017

Medical Applications

The potential of this compound in medical applications is being explored extensively, particularly in the development of new therapeutic agents.

Case Studies:

  • Wound Healing: Studies indicate that this compound can promote wound healing by preventing infection and enhancing tissue regeneration. Its application in topical formulations is being investigated to improve healing outcomes in chronic wounds .
  • Drug Delivery Systems: Researchers are exploring the incorporation of this compound into nanocarriers for targeted drug delivery, particularly for antibiotic-resistant infections .

Agricultural Applications

This compound is also being studied for its applications in agriculture, particularly as a natural pesticide.

Findings:

  • Plant Protection: Preliminary studies suggest that this compound can protect plants from bacterial infections, reducing the need for chemical pesticides. Its application could lead to safer agricultural practices and reduced environmental impact .
  • Animal Health: The peptide shows promise as a feed additive to enhance gut health in livestock by reducing pathogenic bacteria in the gastrointestinal tract .

Food Safety

The antimicrobial properties of this compound make it a candidate for improving food safety.

Applications:

  • Food Preservation: this compound can be used as a natural preservative to inhibit microbial growth in food products, extending shelf life and ensuring safety .
  • Packaging Materials: Incorporating this compound into food packaging materials is being researched to provide active protection against microbial contamination .

Comparison with Similar Compounds

Evolutionary and Functional Insights

  • Conservation in Ruminants : this compound, OaBac5α, and bovine Bac5 share structural motifs, underscoring their role in innate immunity across species .
  • Salt-Dependent Activity : Reduced efficacy in physiological salt conditions highlights environmental adaptability challenges for therapeutic use .

Preparation Methods

Isolation and Purification from Natural Sources

Source Material and Initial Extraction

ChBac5 is naturally found in goat leukocytes. The initial preparation involves isolating leukocytes from goat blood, followed by protein extraction and enzymatic treatment to release the peptide.

  • Leukocytes are harvested and subjected to centrifugation.
  • Extracts are treated with human neutrophil elastase to cleave precursor proteins and release mature this compound peptides.
  • This enzymatic digestion is crucial as it mimics physiological processing and yields active peptide forms.

Purification Steps

  • After elastase cleavage, the peptide-containing fraction is separated using ultrafiltration (e.g., YM-10 filters).
  • The filtrate is subjected to Sep-Pak cartridge chromatography with 60% acetonitrile elution.
  • Preparative electrophoresis and repeated reversed-phase high-performance liquid chromatography (RP-HPLC) cycles are performed to achieve high purity.

Yields and Purity

  • From 1.3 × 10^9 goat leukocytes (12.2 mg total protein), approximately 30 μg of highly purified this compound is obtained.
  • Larger scale preparations starting from 407 mg total protein yielded 229 μg of purified peptide.
  • The purified peptide corresponds to a 43-residue amidated form with a molecular mass of approximately 5,161 Da, confirmed by mass spectrometry.
Step Material Input Output (Purified this compound) Notes
Leukocyte extraction 1.3 × 10^9 cells 12.2 mg total protein Initial protein extract
Elastase digestion 12.2 mg protein 19.8 mg in filtrate ~2/3 protein recovered
Sep-Pak chromatography 19.8 mg filtrate 3 mg protein Elution with 60% acetonitrile
Preparative electrophoresis 3 mg protein 45-50 μg purified peptide Multiple RP-HPLC cycles
Large scale (407 mg protein) 407 mg protein 229 μg purified peptide Scale-up purification

Data compiled from detailed purification studies by Otvos et al. and colleagues.

Recombinant Expression Systems

To overcome limitations of natural extraction yields, recombinant DNA technology has been employed to produce this compound.

Expression Vector Construction

  • The gene encoding this compound is cloned into a pET-based vector system.
  • The expression cassette includes a T7 promoter, ribosome binding site, and a fusion construct with an N-terminal His-tag and carrier protein (e.g., E. coli thioredoxin A).
  • A methionine residue is inserted to enable cleavage and release of the target peptide.

Host and Culture Conditions

  • Escherichia coli BL21(DE3) cells are transformed with the plasmid.
  • Cells are grown in Lysogeny broth supplemented with ampicillin (100 μg/ml), glucose (20 mM), and magnesium sulfate (1 mM).
  • Induction is performed at optical density 600 nm (OD600) ~0.7–1.0 with 0.2 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • Expression proceeds for 6 hours at 30°C with shaking at 220 rpm.

Protein Extraction and Purification

  • Cells are harvested and lysed by sonication in phosphate buffer containing imidazole and guanidine hydrochloride to solubilize fusion proteins.
  • Purification is conducted using immobilized metal affinity chromatography (IMAC) on Ni Sepharose columns exploiting the His-tag.
  • The fusion protein is cleaved chemically using cyanogen bromide (CNBr) to release this compound.
  • Final purification is achieved by RP-HPLC using C18 reversed-phase columns.

Quality Control

  • Expression levels and purity are monitored by Tricine-SDS-PAGE.
  • Mass spectrometry (MALDI-TOF) confirms peptide mass and integrity.
  • The peptide is lyophilized to obtain a stable powder form.
Parameter Details
Expression host E. coli BL21(DE3)
Vector system pET-based with His-tag fusion
Induction conditions 0.2 mM IPTG, 30°C, 6 h
Lysis buffer 100 mM phosphate, 20 mM imidazole, 6 M guanidine hydrochloride
Purification methods IMAC (Ni Sepharose), CNBr cleavage, RP-HPLC
Analytical methods Tricine-SDS-PAGE, MALDI-TOF MS

Adapted from recombinant expression protocols by Panteleev and Ovchinnikova.

Analytical Techniques for Quality Control

Mass Spectrometry

  • MALDI-TOF/TOF mass spectrometry is routinely used to confirm molecular mass and purity.
  • Samples are prepared with alpha-cyano-4-hydroxycinnamic acid matrix in acetonitrile/TFA solution.
  • Measurements are performed in positive ion mode with UV laser ionization.
  • This technique ensures the peptide corresponds to the expected mass (~5,161 Da for this compound) and detects any modifications or impurities.

Chromatographic Analysis

  • Analytical RP-HPLC assesses purity by monitoring absorbance at 210–220 nm.
  • High purity (>95%) is typically required for biological assays and therapeutic use.

Summary Table: Comparison of Preparation Methods for this compound

Preparation Method Key Features Advantages Limitations
Natural Extraction & Purification Enzymatic cleavage of leukocyte extracts; multiple chromatographic steps Native peptide with natural modifications; biologically relevant Low yield; labor-intensive; source variability
Recombinant Expression Fusion protein expression in E. coli; affinity purification; chemical cleavage Scalable; high purity; cost-effective for large quantities Requires molecular biology expertise; possible folding issues
Chemical Synthesis (SPPS) Stepwise assembly on resin; Fmoc chemistry; RP-HPLC purification Precise control over sequence; allows modifications Expensive for long peptides; complex purification

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structure of ChBac5?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with reference standards if available. For novel derivatives, elemental analysis and X-ray crystallography may be required .
  • Table 1 : Key Characterization Techniques

TechniquePurposeValidation Criteria
NMRStructural confirmationPeak integration, coupling constants
HPLCPurity assessmentRetention time consistency, peak symmetry
MSMolecular weight verificationMass-to-charge ratio (m/z) alignment

Q. How should researchers design initial in vitro assays to assess this compound's bioactivity?

  • Methodological Answer :

Dose Range : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.

Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO <0.1%).

Replicates : Perform triplicate measurements per concentration to assess variability.

Endpoint Selection : Use fluorometric/colorimetric assays (e.g., MTT for cytotoxicity) validated for the target pathway .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.
  • Assess goodness-of-fit via R² values and residual plots.
  • For non-linear responses, apply non-parametric tests (e.g., Kruskal-Wallis) with post-hoc corrections (e.g., Dunn’s test).
  • Report 95% confidence intervals for EC₅₀/IC₅₀ values and use bootstrap resampling if sample sizes are small (<10 replicates) .

Q. How can researchers reconcile conflicting results regarding ChBBac5's cellular uptake efficiency across different model systems?

  • Methodological Answer :

Variable Audit : Compare experimental conditions (e.g., cell line viability, incubation time, temperature, solvent compatibility).

Method Standardization : Use quantitative uptake assays (e.g., LC-MS/MS for intracellular concentration measurement) instead of indirect methods like fluorescence tagging.

Contextual Analysis : Account for cell-specific factors (e.g., membrane transporter expression, efflux mechanisms) using RNA-seq or proteomic data .

  • Table 2 : Common Confounding Factors in Uptake Studies

FactorImpactMitigation Strategy
Solvent cytotoxicityFalse-negative uptakeUse biocompatible solvents (e.g., PEG-400)
Efflux pumpsUnderestimated accumulationCo-administer inhibitors (e.g., verapamil for P-gp)
Cell confluencyAltered membrane permeabilityStandardize seeding density

Q. What computational strategies enhance the prediction of this compound's binding affinity to target proteins?

  • Methodological Answer :

  • Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility.
  • Validate predictions with experimental data (e.g., surface plasmon resonance [SPR] for binding kinetics).
  • Use consensus scoring from multiple docking algorithms to reduce false positives .

Guidelines for Addressing Data Contradictions

  • Root-Cause Framework :
    • Technical Replicates : Confirm reproducibility within the same lab.
    • Inter-lab Validation : Collaborate with independent labs using shared protocols.
    • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fixed-effects models) .

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